molecular formula C12H10FNO4 B6303944 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid CAS No. 2177259-25-3

1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid

Cat. No. B6303944
CAS RN: 2177259-25-3
M. Wt: 251.21 g/mol
InChI Key: NHLSKJOVYBAJFD-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid (1-ECFICA) is an important organic compound that has a wide range of applications in the scientific research field. It is an important building block for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and specialty materials. It is also used as an intermediate in the synthesis of other compounds, such as polymers and polysaccharides.

Scientific Research Applications

1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is used as a building block in the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and specialty materials. It is also used as an intermediate in the synthesis of other compounds, such as polymers and polysaccharides. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, including indolizines, quinolines, and isochromanes. It has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is not well understood. However, it is believed to act as a nucleophile in the formation of carbon-carbon and carbon-heteroatom bonds. It is also believed to act as a catalyst in the formation of cyclic compounds. In addition, it is believed to act as a reagent in the formation of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid are not well understood. However, it is believed to have some anti-inflammatory and antioxidant effects. In addition, it is believed to have some anti-cancer and anti-bacterial effects. Furthermore, it is believed to have some anti-viral and anti-fungal effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid in lab experiments is its availability. It is relatively easy to obtain, and it is relatively inexpensive. In addition, it is relatively easy to use and store. The main limitation of using 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid in lab experiments is its reactivity. It is highly reactive, and it can react with other compounds in the reaction mixture. This can lead to the formation of unwanted side products.

Future Directions

There are a number of potential future directions for research involving 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid. These include further exploration of its mechanism of action, biochemical and physiological effects, and its potential applications in the synthesis of a variety of molecules. In addition, further research could be conducted to explore the potential of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Finally, further research could be conducted to explore the potential of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid as a catalyst in the formation of cyclic compounds.

Synthesis Methods

The synthesis of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is typically achieved through a two-step process. The first step involves the reaction of ethyl chloroformate and 8-fluoroindolizine-3-carboxylic acid in a solvent such as dichloromethane. This reaction results in the formation of an ethoxycarbonyl carboxylic acid. The second step involves the reaction of this intermediate with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid.

properties

IUPAC Name

1-ethoxycarbonyl-8-fluoroindolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4/c1-2-18-12(17)7-6-9(11(15)16)14-5-3-4-8(13)10(7)14/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLSKJOVYBAJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2C(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid

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